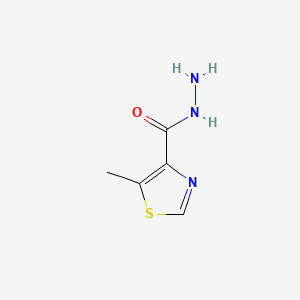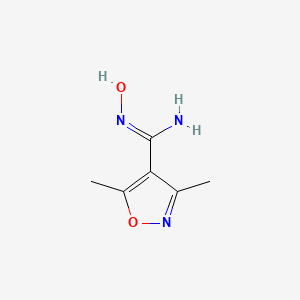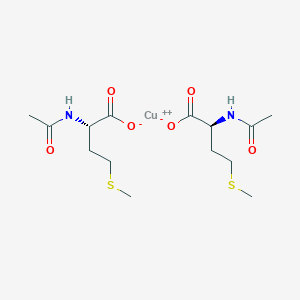
(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are characterized by a partially hydrogenated isoquinoline ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate typically involves the hydrogenation of isoquinoline derivatives. The process often requires specific catalysts and controlled reaction conditions to achieve the desired product. Common reagents used in the synthesis include hydrogen gas and palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors where isoquinoline derivatives are subjected to hydrogenation under high pressure and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully hydrogenated isoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully hydrogenated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate is used as a precursor for the synthesis of more complex organic molecules.
Biology
The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of (2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the modulation of metabolic pathways and physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline: Another tetrahydroisoquinoline derivative with similar structural properties.
(S)-Reticuline: A related compound with a similar isoquinoline core structure.
Uniqueness
(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate is unique due to its specific substitution pattern and the presence of a benzoate group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
109471-58-1 |
|---|---|
Molekularformel |
C17H17NO2 |
Molekulargewicht |
267.328 |
IUPAC-Name |
(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl) benzoate |
InChI |
InChI=1S/C17H17NO2/c1-18-10-9-13-7-8-16(11-15(13)12-18)20-17(19)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3 |
InChI-Schlüssel |
DBTCJLIBCBSKFW-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)C=C(C=C2)OC(=O)C3=CC=CC=C3 |
Synonyme |
7-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-, benzoate (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B561399.png)



![1-[(4-Hydroxy-2-methylpentan-2-yl)trioxidanyl]-4,4-dimethylpentan-1-one](/img/structure/B561405.png)
